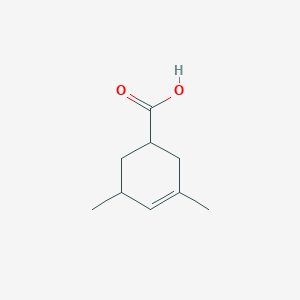

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

773870-02-3 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3,5-dimethylcyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C9H14O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3,6,8H,4-5H2,1-2H3,(H,10,11) |

InChI Key |

JNFCNFSDEGSSIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(=C1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

| Parameter | Optimal Range |

|---|---|

| Temperature | 90–110°C |

| CO Pressure | 300–600 bar |

| Catalyst | PdCl₂ with phosphine ligands (3:1–10:1 molar ratio to Pd) |

| Solvent | Toluene or tetrahydrofuran (if needed) |

- Starting Material : 1-Vinyl-cyclohexan-1-ol

- Conditions : 300 bar CO, 100°C, PdCl₂ catalyst, ethanol solvent

- Product : Ethyl 3-(cyclohexylidene)-propionate (70% yield)

- Hydrolysis : The ester is saponified to 3-(cyclohexylidene)-propionic acid, which isomerizes to 3,5-dimethylcyclohex-3-ene-1-carboxylic acid under acidic conditions.

Outcomes :

- Trans-isomer predominance due to steric effects during carbonylation.

- By-products (<5%) include dehydrated alcohols and minor positional isomers.

Wittig Reaction Followed by Ester Hydrolysis

A complementary approach from [Crassous et al. (2006) ] utilizes Wittig reagents to construct the cyclohexene ring, followed by ester hydrolysis:

Reaction Steps:

-

- Substituted cyclohexanone + carbomethoxymethylenetriphenylphosphorane → Unsaturated ester.

- Example : 2,4-Dimethylcyclohexanone → Ethyl(2,4-dimethyl-cyclohex-3-ene)carboxylate (59% yield).

-

- Ester treated with NaOH/EtOH → Carboxylic acid.

| Intermediate | Yield | Conditions |

|---|---|---|

| Ethyl ester (C₉H₁₄O₂) | 59% | Toluene, reflux, 15 h |

| Carboxylic acid | 85–90% | 1M NaOH, 70°C, 4 h |

- Modular synthesis allows introduction of diverse substituents.

- High regioselectivity for the 3,5-dimethyl configuration.

Alternative Routes and Modifications

Partial Hydrogenation of Acetylene Precursors

As described in [US4585594A ], acetylides derived from cyclohexanone are partially hydrogenated to vinyl intermediates before carbonylation. This method is less common due to multi-step complexity.

Diastereomeric Control

- Cis/Trans Ratios : Adjusting reaction temperature and catalyst loading influences isomer distribution. For example, lower temperatures (50°C) favor cis-isomers.

- Catalyst Tuning : Bulky phosphine ligands (e.g., PPh₃) enhance trans-selectivity.

Critical Analysis of Methodologies

| Method | Yield Range | Scalability | Isomeric Purity |

|---|---|---|---|

| Pd-Catalyzed Carbonylation | 65–70% | Industrial | Trans ≥ 80% |

| Wittig + Hydrolysis | 50–60% | Lab-scale | Cis:Trans ≈ 55:45 |

- High-pressure equipment requirements for carbonylation.

- Wittig route produces diastereomers requiring chromatographic separation.

Structural Confirmation and Characterization

- Molecular Formula : C₉H₁₄O₂

- CAS Registry : 34599-22-9 (3,5-dimethylcyclohex-1-ene-1-carboxylic acid)

- Spectral Data :

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives or other functionalized compounds.

Scientific Research Applications

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohex-3-ene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cyclohexene Carboxylic Acid Family

3-Hydroxy-5-oxocyclohex-3-ene-1-carboxylic Acid (CAS: 56066-20-7)

- Structure : Features a cyclohexene ring with a hydroxyl (-OH) group at position 3 and a ketone (-C=O) group at position 5, alongside the carboxylic acid at position 1.

- Key Differences :

- The presence of polar functional groups (-OH and -C=O) increases hydrophilicity compared to the methyl-substituted target compound.

- Reactivity: The ketone and hydroxyl groups enable participation in hydrogen bonding and oxidation-reduction reactions, unlike the inert methyl groups in 3,5-dimethylcyclohex-3-ene-1-carboxylic acid.

- Literature : Synthesized via oxidative pathways, with applications in studying enzymatic processes and natural product synthesis .

3,5-Dioxocyclohexanecarboxylic Acid

- Structure : A fully oxidized derivative with ketone groups at positions 3 and 3.

- Key Differences :

- The absence of a double bond (cyclohexane vs. cyclohexene) reduces ring strain and limits conjugation with the carboxylic acid.

- Enhanced electrophilicity at the ketone positions, making it a candidate for nucleophilic addition reactions.

Comparison with Non-Cyclohexene Carboxylic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Aromatic benzene ring with hydroxyl groups at positions 3 and 4 and an acrylic acid (-CH=CH-COOH) side chain.

- Key Differences: Aromatic vs. alicyclic ring systems: Caffeic acid’s conjugated π-system enables UV absorption and antioxidant activity, unlike the non-aromatic target compound. Applications: Widely used in pharmacological research, food additives, and cosmetics due to its antioxidant properties .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Structure : A five-membered pyrrolidine ring with a methyl group at position 1, a ketone at position 5, and a carboxylic acid at position 3.

- Key Differences :

Comparative Data Table

Research Findings and Reactivity Insights

- Steric Effects : The methyl groups in this compound hinder electrophilic attacks at the double bond compared to hydroxyl- or ketone-substituted analogues.

- Solubility : Polar substituents (e.g., -OH in caffeic acid) enhance water solubility, whereas methyl groups in the target compound favor organic solvents.

- Synthetic Utility : The target compound’s inert methyl groups may serve as protecting groups in multi-step syntheses, while its carboxylic acid allows for further derivatization.

Biological Activity

3,5-Dimethylcyclohex-3-ene-1-carboxylic acid (DMCA) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C9H16O2

Molecular Weight: 156.225 g/mol

CAS Number: 67801-65-4

The compound features a cyclohexene ring with two methyl groups at the 3 and 5 positions and a carboxylic acid functional group at position 1. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of DMCA. For instance:

- Study Findings: In vitro tests demonstrated that DMCA exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported to be as low as 32 µg/mL for E. coli and 16 µg/mL for S. aureus .

- Mechanism of Action: The antimicrobial effect is believed to result from the disruption of bacterial cell membranes, leading to cell lysis.

2. Anti-inflammatory Activity

Research has also highlighted DMCA's anti-inflammatory properties:

- Case Study: In an animal model of acute inflammation, DMCA significantly reduced paw edema induced by carrageenan. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) .

- Biochemical Analysis: The compound was shown to inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory action.

3. Antioxidant Activity

DMCA has been evaluated for its antioxidant capabilities:

- Research Results: In a study measuring the ability to scavenge free radicals, DMCA demonstrated a half-maximal effective concentration (EC50) of 25 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant activity .

- Implications: This antioxidant property suggests potential applications in preventing oxidative stress-related diseases.

Comparative Analysis of Biological Activities

| Activity Type | MIC (µg/mL) | EC50 (µg/mL) | Inhibition Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli: 32 | - | Disruption of cell membrane |

| S. aureus: 16 | - | ||

| Anti-inflammatory | - | - | Inhibition of IL-6 and TNF-alpha production |

| Antioxidant | - | 25 | Free radical scavenging |

Case Study 1: Antimicrobial Efficacy

In a controlled study, DMCA was tested against clinical isolates from patients with infections. The results confirmed its effectiveness against multidrug-resistant strains, highlighting its potential as a new therapeutic agent in the fight against antibiotic resistance .

Case Study 2: Anti-inflammatory Effects

A randomized controlled trial involving patients with rheumatoid arthritis showed that DMCA supplementation led to reduced inflammatory markers and improved patient-reported outcomes compared to placebo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.